molecular formula C16H23N3O6S B3013887 tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate CAS No. 1233952-63-0

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B3013887
CAS No.: 1233952-63-0
M. Wt: 385.44
InChI Key: PNSMHZALGSMBRI-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O6S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : Compounds related to tert-butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate have been synthesized for various applications, primarily as intermediates in drug synthesis. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, synthesized through acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).
  • Structural Confirmation and Analysis : The molecular structure of related compounds has been confirmed through techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed through these methods, and its stability and conformations were investigated using density functional theory (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

Role in Drug Development

  • Intermediate in Anticancer Drug Synthesis : Compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which are structurally similar, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are used in the development of drugs targeting the PI3K/AKT/mTOR pathway in cancer (Zhang, Ye, Xu, & Xu, 2018).
  • Synthesis of Biologically Active Compounds : Related compounds are also synthesized as intermediates for biologically active compounds such as crizotinib, an anti-cancer medication (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Molecular Packing and Crystal Structure

  • Crystallographic Studies : The crystal structure of related compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has been studied, revealing insights into molecular packing driven by strong hydrogen bonds, crucial for understanding the behavior of these compounds in solid-state (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Properties

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-6-4-13(5-7-14)19(21)22/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSMHZALGSMBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Nitrophenyl sulfonyl chloride (1.1 g, 5.4 mmol) was added in one portion to a stirred solution of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (1.0 g, 4.9 mmol) and diisopropylethylamine in THF (10 ml). The resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour, after which time the solvent was removed under vacuum to give the title compound (1.92 g, 100% yield) as an orange solid which was used without further purification. Tr=2.00 min m/z (ES+) (M+Na+) 408.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

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